Benzene, [(phenylmethyl)telluro]-
Description
Properties
CAS No. |
32344-00-6 |
|---|---|
Molecular Formula |
C13H12Te |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
benzyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
HDPFPHMBUKXZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dibenzyl Telluride
Dibenzyl telluride [(PhCH₂)₂Te] acts as a stable intermediate for subsequent transformations. A representative procedure involves:
2 PhCH₂Br + Na₂Te → (PhCH₂)₂Te + 2 NaBr
Reaction Conditions :
- Solvent: Anhydrous DMF
- Temperature: 140°C under nitrogen atmosphere
- Duration: 30 minutes
- Yield: 68–92%
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzyl bromide | Dibenzyl telluride | 85 | |
| 4-Methylbenzyl bromide | Di(4-methylbenzyl) telluride | 78 |
Coupling with Aryl Halides
Dibenzyl telluride undergoes oxidative cleavage with iodine (I₂) to generate reactive benzyltellurenyl iodide (PhCH₂TeI), which participates in nucleophilic aromatic substitution:
PhCH₂TeI + C₆H₅X → C₆H₅-Te-CH₂Ph + IX
Optimized Parameters :
Radical-Mediated Coupling Approaches
Tellurium-centered radicals facilitate bond formation under mild conditions. Photolytic or thermal initiation generates PhCH₂Te- radicals from dibenzyl telluride:
Light-Induced Coupling
(PhCH₂)₂Te → 2 PhCH₂Te• (hv, 365 nm)
PhCH₂Te• + C₆H₆ → C₆H₅-Te-CH₂Ph + H•
Key Observations :
- Quantum yield: 0.33 at 25°C
- Side products: Bis(telluro) derivatives (<15%)
- Optimal solvent: Benzene (neat)
Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysts enable efficient C-Te bond formation. Palladium and copper complexes exhibit particular efficacy:
Suzuki-Type Telluroarylation
A modified Suzuki coupling employs benzyltellurolate-boronate complexes:
PhCH₂TeBpin + ArX → Ar-Te-CH₂Ph + BpinX
Catalytic System :
| Aryl Halide (ArX) | Product | Yield (%) |
|---|---|---|
| Iodobenzene | Phenyl derivative | 89 |
| 4-Bromotoluene | 4-Methylphenyl analog | 76 |
Tellurium Insertion via Organometallic Reagents
Grignard and organolithium reagents mediate tellurium transfer:
Benzyltellurolate Lithium Complexes
PhCH₂TeLi + ArX → Ar-Te-CH₂Ph + LiX
Protocol :
- Generate PhCH₂TeLi from (PhCH₂)₂Te and Li metal
- React with aryl iodides in THF at −78°C
- Quench with NH₄Cl(aq)
- Isolated yields: 54–82%
Electrochemical Synthesis
Electroreduction of tellurium electrodes in benzyl halide-containing solutions produces the target compound:
Cell Configuration :
- Anode: Pt mesh
- Cathode: Te rod
- Electrolyte: PhCH₂Br (0.5M) in acetonitrile
- Potential: −1.2 V vs. Ag/AgCl
Performance Metrics :
- Faradaic efficiency: 68%
- Space-time yield: 0.92 g·L⁻¹·h⁻¹
Chemical Reactions Analysis
Types of Reactions
Benzene, [(phenylmethyl)telluro]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Products include benzene, [(phenylmethyl)telluroxide] and benzene, [(phenylmethyl)tellurone].
Reduction: Reduced tellurium species such as benzene, [(phenylmethyl)telluride].
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(phenylmethyl)telluro]- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzene, [(phenylmethyl)telluro]- involves its interaction with molecular targets through the tellurium center. Tellurium can form bonds with various nucleophiles, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated by its ability to undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways.
Comparison with Similar Compounds
Comparison with Sulfur and Selenium Analogs
The substitution of tellurium with sulfur or selenium in analogous structures leads to significant differences in reactivity and stability (Table 1):
Table 1: Comparative Properties of Group 16 Benzene Derivatives
*SAM: S-Adenosylmethionine, a common methyl donor in biochemical reactions.
- Electrophilicity and Reactivity : Tellurium's lower electrophilicity compared to sulfur and selenium reduces its efficacy in group transfer reactions (e.g., methylation). For example, selenium-SAM derivatives exhibit enhanced reactivity due to increased electrophilicity, whereas tellurium analogs are less reactive .
Structural and Functional Analogues
Table 2 highlights key benzene derivatives with substituents that alter electronic or steric properties:
Table 2: Selected Benzene Derivatives with Heavy Atom or Functional Substituents
- Nitro and Fluoro Derivatives: Unlike the electron-withdrawing nitro (-NO₂) or fluoro (-F) groups, the Te-benzyl group in "Benzene, [(phenylmethyl)telluro]-" is less polarizable, reducing its participation in electrophilic aromatic substitution .
- Steric Effects : The bulky Te-benzyl group may hinder reactions at the benzene ring, contrasting with smaller substituents like methyl or methoxy groups .
Thermodynamic and Physical Properties
Data on the physical properties of "Benzene, [(phenylmethyl)telluro]-" are scarce, but comparisons can be inferred from related compounds:
- Boiling Points and Solubility: Heavier chalcogens increase molecular weight and polarizability. For example, toluene (methylbenzene, C₆H₅CH₃) has a boiling point of 110.6°C, while selenomethylbenzene derivatives exhibit higher boiling points due to stronger van der Waals forces.
- Thermal Stability : Tellurium's lower bond dissociation energy (Te–C vs. S–C or Se–C) may reduce thermal stability, though degradation pathways are fewer .
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